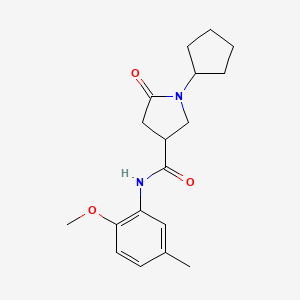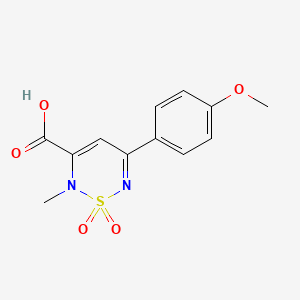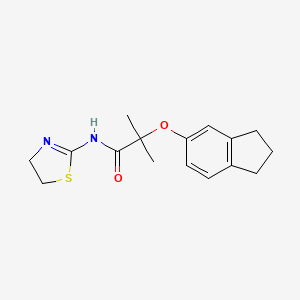![molecular formula C29H31N5O2 B4621876 N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)
N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazoloquinoline compounds involves several key steps, including the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclohexanone in the presence of phosphorus pentoxide and N,N-dimethylcyclohexylamine, leading to the formation of 4-arylamino tetrahydro pyrazoloquinolines and their N-Mannich bases. These compounds are synthesized with yields ranging from 8 to 52% for the quinolines and 45 to 94% for the Mannich bases, indicating a versatile synthetic pathway for this class of compounds (Nielsen & Pedersen, 1986).
Molecular Structure Analysis
The molecular structure of related compounds, such as quinoline derivatives, has been extensively analyzed through various techniques, including X-ray diffraction. These analyses reveal intricate details about the conformation and arrangement of atoms within the molecules, offering insights into their potential chemical behavior and interactions (Jiang, Wu, & Li, 2007).
Chemical Reactions and Properties
Pyrazoloquinoline compounds participate in various chemical reactions, including cyclocondensations and heteroannulations, which are crucial for modifying their structure and enhancing their biological activities. These reactions facilitate the introduction of different substituents, affecting the compound's properties and potential applications. Tin(II) chloride catalyzed cyclocondensation and molecular sieve mediated dehydrogenative heteroannulation are examples of reactions used to synthesize new derivatives under solvent-free conditions or using specific catalysts for efficient bond formation (Marjani et al., 2015), (Deng et al., 2016).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Catalyzed Synthesis of Pyrazoloquinolines : A study by Marjani et al. (2015) demonstrated the synthesis of new pyrazolo[5,4-b]quinoline derivatives using tin(II) chloride dihydrate as a catalyst under solvent-free conditions. This method emphasizes a convenient approach to constructing complex quinoline derivatives, potentially including the compound of interest, showcasing the versatility of pyrazoloquinoline structures in synthetic chemistry (Marjani et al., 2015).
Applications in Organic Light-Emitting Diodes (OLEDs) : Research on organic light-emitting diodes (OLEDs) by T. and colleagues (2001) explored variously substituted pyrazoloquinolines, including structures similar to the compound , as emitting materials. This study highlights the potential use of such compounds in developing advanced materials for electronic and photonic applications, underscoring their significance beyond mere chemical curiosity (T. et al., 2001).
Biological Activities
Antitumor and Cytotoxic Activities : Deady et al. (2003) conducted a study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound of interest. Their findings demonstrated potent cytotoxic activities against various cancer cell lines, suggesting that similar compounds, including N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide, may have potential as antitumor agents (Deady et al., 2003).
Synthesis and Evaluation of Thiazoloquinolines : A study by Alvarez-Ibarra et al. (1997) on the synthesis and antitumor evaluation of thiazolo[5,4-b]quinoline derivatives highlighted the structural importance of quinoline derivatives in medicinal chemistry. The research identified key structural features necessary for antitumor activities, which could inform further studies on compounds like N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide (Alvarez-Ibarra et al., 1997).
Propriétés
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-3-34-18-26(27(33-34)29(36)30-21-9-5-4-6-10-21)32-28(35)23-17-25(20-15-13-19(2)14-16-20)31-24-12-8-7-11-22(23)24/h7-8,11-18,21H,3-6,9-10H2,1-2H3,(H,30,36)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFBTAFLEJQMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)


![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)
![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)